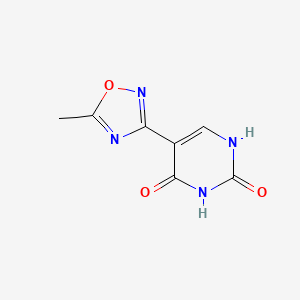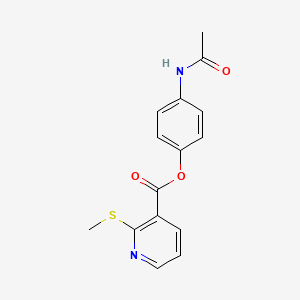
N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, commonly known as 'BPIPA', is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BPIPA is a thioacetamide derivative that is structurally similar to other indole-based compounds, such as tryptophan and serotonin.
作用机制
The exact mechanism of action of BPIPA is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. BPIPA has been shown to inhibit the activity of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. Additionally, BPIPA has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BPIPA has been shown to have various biochemical and physiological effects in vitro and in animal models. BPIPA has been shown to increase the levels of cGMP in cells, which is involved in the regulation of various cellular processes such as muscle relaxation, platelet aggregation, and neurotransmission. Additionally, BPIPA has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use as an anti-inflammatory agent. BPIPA has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using BPIPA in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. Additionally, BPIPA has been shown to have low toxicity in animal models, indicating its potential use as a safe and effective therapeutic agent. However, one limitation of using BPIPA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of BPIPA. One direction is the further investigation of its potential use in cancer treatment, including the study of its efficacy in various types of cancer and the development of novel drug delivery systems. Another direction is the study of its potential use in the treatment of neurological disorders, including the investigation of its mechanism of action and the development of more potent and specific derivatives. Additionally, the study of BPIPA's anti-inflammatory and antioxidant effects may lead to the development of novel therapies for inflammatory diseases and age-related disorders.
合成方法
BPIPA can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with 1-propylindole-3-thiol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain BPIPA in a pure form.
科学研究应用
BPIPA has been studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and inflammation. BPIPA has been shown to inhibit the growth of cancer cells in vitro and in animal models, making it a potential candidate for cancer treatment. Additionally, BPIPA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, indicating its potential use in the treatment of neurological disorders. BPIPA has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-2-11-22-12-18(16-5-3-4-6-17(16)22)24-13-19(23)21-15-9-7-14(20)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIUVASGFZXWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)
![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)


![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2386790.png)
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)